(Cyclopentyloxy)(methyl)amine
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Overview
Description
(Cyclopentyloxy)(methyl)amine, also known by its IUPAC name O-cyclopentyl-N-methylhydroxylamine, is an organic compound with the molecular formula C6H13NO. It is a liquid at room temperature and is known for its unique structure, which includes a cyclopentyl group attached to an oxygen atom, which is further connected to a methylamine group .
Mechanism of Action
Target of Action
It is known that amines, in general, can interact with various biological targets due to their basic nature
Mode of Action
Amines, including (Cyclopentyloxy)(methyl)amine, are known to be basic and can easily react with acids, which are electron-poor . This suggests that this compound could potentially interact with acidic components in biological systems.
Biochemical Pathways
Amines are known to play a role in various biochemical pathways, including the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Result of Action
Given the basic nature of amines, it is plausible that this compound could potentially influence ph-dependent processes within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the protonation state of this compound, thereby influencing its reactivity . Additionally, factors such as temperature and the presence of other chemicals could also impact the stability and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopentyloxy)(methyl)amine typically involves the reaction of cyclopentanol with methylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: (Cyclopentyloxy)(methyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(Cyclopentyloxy)(methyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Cyclopentylamine: Similar structure but lacks the oxygen atom.
Methylamine: Lacks the cyclopentyl group.
Cyclopentanol: Contains a hydroxyl group instead of the amine group.
Uniqueness: (Cyclopentyloxy)(methyl)amine is unique due to the presence of both a cyclopentyl group and a methylamine group connected through an oxygen atom. This unique structure imparts distinct chemical properties, making it a valuable compound in various chemical syntheses and applications.
Properties
IUPAC Name |
N-cyclopentyloxymethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-8-6-4-2-3-5-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAFBNPQCUPWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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